MOG (35-55), human

Description

Definition and Structural Classification

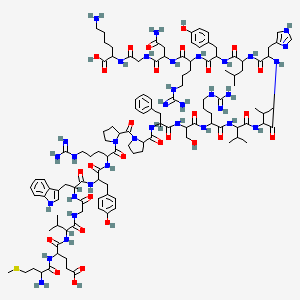

Myelin Oligodendrocyte Glycoprotein (35-55) (Human) represents a specific peptide fragment derived from the extracellular domain of the larger Myelin Oligodendrocyte Glycoprotein, corresponding to amino acid residues 35 through 55 of the full-length protein sequence. The complete amino acid sequence of this human peptide fragment is MEVGWYRPPFSRVVHLYRNGK, which constitutes a 21-amino acid segment that encompasses a highly conserved region of the parent protein. This peptide fragment is classified as an immunodominant epitope, meaning it represents a portion of the protein that is particularly recognized by the immune system and capable of eliciting strong immune responses.

The structural classification of Myelin Oligodendrocyte Glycoprotein places it within the immunoglobulin superfamily, specifically as a member possessing a single extracellular immunoglobulin variable domain. The parent protein from which this peptide is derived exhibits characteristics typical of type I integral membrane proteins, featuring a single transmembrane domain, one cytoplasmic loop, a membrane-associated region, and a cytoplasmic tail. The peptide fragment (35-55) itself represents a portion of the extracellular immunoglobulin variable domain, which is exposed to the extracellular space and therefore accessible to immune recognition mechanisms.

Structural analysis reveals that this peptide fragment is part of a highly conserved region of the Myelin Oligodendrocyte Glycoprotein spanning residues 20-50, with the human variant displaying a single amino acid polymorphism compared to murine sequences. The conservation of this region across species suggests significant functional importance, as highly conserved protein sequences typically indicate critical biological roles that have been maintained through evolutionary processes. The molecular weight of the human Myelin Oligodendrocyte Glycoprotein (35-55) peptide is 2591.99 grams per mole, with a molecular formula of C₁₂₀H₁₇₉N₃₅O₂₈S.

Historical Context and Discovery

The discovery and characterization of Myelin Oligodendrocyte Glycoprotein occurred approximately 30 years ago, establishing it as one of the best-studied autoantigens for experimental autoimmune models of multiple sclerosis. The initial identification of this protein emerged from research focused on understanding the molecular components of myelin sheaths and their potential roles in autoimmune demyelinating diseases. Early investigations concentrated on the major myelin proteins, but subsequent research revealed the importance of quantitatively minor components such as Myelin Oligodendrocyte Glycoprotein.

The gene encoding Myelin Oligodendrocyte Glycoprotein was first sequenced in 1995, with the protein-coding sequence localized to chromosome 6p21.3-p22 in humans. This genomic localization placed the gene within the major histocompatibility complex region, which provided early hints about its potential involvement in immune-related processes. The complementary DNA coding region in humans demonstrated high homology with rats, mice, and bovine species, suggesting an important biological role for this protein across mammalian species.

Research efforts in the 1990s began to focus specifically on peptide fragments of Myelin Oligodendrocyte Glycoprotein, leading to the identification of several immunodominant epitopes including the 35-55 fragment. The encephalitogenic properties of the murine Myelin Oligodendrocyte Glycoprotein 35-55 peptide were established through experimental autoimmune encephalomyelitis studies, which demonstrated its ability to induce multiple sclerosis-like disease in animal models. However, initial studies revealed that the human variant of this peptide displayed different immunological properties compared to its rodent counterparts.

The development of improved detection methods using different expression systems marked a significant advancement in Myelin Oligodendrocyte Glycoprotein research. Cell-based assays utilizing recombinant full-length, conformationally intact Myelin Oligodendrocyte Glycoprotein enabled more accurate detection of antibodies in patient samples, resolving previous controversies regarding the role of Myelin Oligodendrocyte Glycoprotein antibodies as biomarkers in multiple sclerosis.

Significance in Neuroimmunology Research

Myelin Oligodendrocyte Glycoprotein (35-55) (Human) holds exceptional significance in neuroimmunology research as a critical component in understanding autoimmune demyelinating diseases, particularly multiple sclerosis. This peptide fragment serves as a primary target for both cellular and humoral immune responses, making it an essential tool for investigating the pathogenesis of inflammatory conditions affecting the central nervous system. Research has demonstrated that T cell responses to this specific epitope can provide insights into the mechanisms underlying autoimmune attacks on myelin structures.

The clinical relevance of Myelin Oligodendrocyte Glycoprotein (35-55) extends to its role as a biomarker in various demyelinating syndromes. Recent studies utilizing improved detection methods have revealed that Myelin Oligodendrocyte Glycoprotein antibodies can be found in subsets of patients with acute disseminated encephalomyelitis, aquaporin-4 seronegative neuromyelitis optica spectrum disorders, and isolated optic neuritis. The presence of these antibodies demonstrates distinct patterns depending on the disease type, with transient observation in monophasic diseases and persistent presence in multiphasic conditions.

Comparative studies have shown that 38% of multiple sclerosis patients are seropositive for immunoglobulin G antibodies to Myelin Oligodendrocyte Glycoprotein compared with 28% seropositive for anti-myelin basic protein. This finding establishes Myelin Oligodendrocyte Glycoprotein as a significant target antigen in multiple sclerosis, with implications for disease monitoring and potential therapeutic interventions. The antibody responses to Myelin Oligodendrocyte Glycoprotein demonstrate different temporal patterns compared to other myelin proteins, with responses established early in multiple sclerosis progression.

Research has identified that the greatest incidence of proliferative response by multiple sclerosis peripheral blood lymphocytes was to Myelin Oligodendrocyte Glycoprotein, with 12 of 24 patients tested showing reactivity, and 8 of these reacting to Myelin Oligodendrocyte Glycoprotein exclusively. This predominant T cell reactivity suggests an important role for cell-mediated immune responses to this antigen in multiple sclerosis pathogenesis. The specificity of these responses, combined with the low reactivity observed in control individuals, underscores the clinical significance of this peptide fragment.

Myelin Oligodendrocyte Glycoprotein (35-55) in the Context of Myelin Proteins

Myelin Oligodendrocyte Glycoprotein represents a quantitatively minor component of central nervous system myelin, comprising approximately 1% of the total myelin protein content. However, despite its relatively low abundance, this protein plays a disproportionately important role in myelin structure and function. The parent protein is exclusively expressed in the central nervous system on the outermost lamellae of myelin sheaths and on oligodendrocyte cell bodies and processes. This unique localization places Myelin Oligodendrocyte Glycoprotein at the interface between myelin and the extracellular environment, making it readily accessible to immune recognition mechanisms.

In comparison to the major myelin proteins, Myelin Oligodendrocyte Glycoprotein demonstrates distinct characteristics that set it apart functionally and immunologically. Proteolipid protein constitutes 38% of total myelin protein, myelin basic protein represents 30%, and cyclic nucleotide phosphodiesterase accounts for 5% of myelin protein content. While these major proteins primarily serve structural roles in myelin compaction and maintenance, Myelin Oligodendrocyte Glycoprotein appears to have specialized functions related to myelin completion and adhesive interactions.

The developmental expression pattern of Myelin Oligodendrocyte Glycoprotein distinguishes it from other myelin proteins through its late postnatal appearance, making it an important marker for oligodendrocyte maturation. This temporal expression pattern correlates with the later stages of myelinogenesis, suggesting that Myelin Oligodendrocyte Glycoprotein plays a role in the final stages of myelin sheath formation and maintenance rather than initial myelin assembly. The late expression also has implications for autoimmune recognition, as this protein may not be subject to the same tolerogenic mechanisms that affect proteins expressed during early development.

Table 1: Comparative Analysis of Major Myelin Proteins

| Protein | Percentage of Total Myelin Protein | Primary Location | Developmental Expression | Immune Recognition |

|---|---|---|---|---|

| Proteolipid Protein | 38% | Throughout myelin layers | Early postnatal | Moderate |

| Myelin Basic Protein | 30% | Cytoplasmic side of myelin | Early postnatal | High |

| Cyclic Nucleotide Phosphodiesterase | 5% | Various myelin compartments | Early postnatal | Low |

| Myelin Oligodendrocyte Glycoprotein | 1% | Outermost myelin surface | Late postnatal | Very High |

The unique properties of Myelin Oligodendrocyte Glycoprotein (35-55) become apparent when considering its immunogenic potential compared to other myelin-derived peptides. While responses to major myelin proteins such as myelin basic protein and proteolipid protein show similar frequencies between multiple sclerosis patients and control individuals, Myelin Oligodendrocyte Glycoprotein demonstrates markedly different response patterns. This differential recognition pattern suggests that Myelin Oligodendrocyte Glycoprotein (35-55) may represent a particularly important epitope in the initiation or progression of autoimmune demyelinating diseases.

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWEKCSWFQBIT-RVMQXVHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H179N35O28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2592.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

MOG35-55 is synthesized via solid-phase peptide synthesis using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The sequence MEVGWYRSPFSRVVHLYRNGK is assembled on a resin support, with each amino acid coupled sequentially. Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) to >90% purity. Commercial suppliers like JPT Peptide Technologies and SB-Peptide employ lyophilization to produce stable, freeze-dried aliquots, minimizing degradation during storage.

Contaminant Mitigation

Critical to synthesis is avoiding toxic byproducts such as deletion sequences or truncated peptides. Suppliers implement stringent quality control, including mass spectrometry (MS) and HPLC validation, to ensure batch consistency. For example, Sigma-Aldrich’s MOG35-55 peptide achieves ≥97% purity via HPLC, with residual solvents like TFA reduced to <0.1%.

Emulsion Preparation for Experimental Autoimmune Encephalomyelitis (EAE) Induction

Adjuvant Formulation

MOG35-55 requires emulsification with adjuvants to enhance immunogenicity. Complete Freund’s Adjuvant (CFA) is prepared by grinding heat-killed Mycobacterium tuberculosis (H37RA strain) into a fine powder and suspending it in incomplete Freund’s adjuvant (IFA) at 2 mg/ml. SB-Peptide’s pre-made CFA emulsion contains 1 mg/ml Mycobacterium tuberculosis, optimized for consistent EAE induction.

Table 1: Adjuvant Composition

Peptide-Adjuvant Emulsification

MOG35-55 (2 mg/ml in ddH₂O) is mixed 1:1 with CFA using a homogenizer or dual-syringe method. Emulsification for ≥10 minutes creates a stable, viscous emulsion critical for sustained antigen release. JoVE protocols emphasize intermittent cooling (10 seconds mixing, 20 seconds on ice) to prevent protein denaturation.

Table 2: Emulsion Parameters

| Parameter | Value | Source |

|---|---|---|

| MOG35-55 concentration | 1 mg/ml | |

| CFA:MOG35-55 ratio | 1:1 | |

| Emulsification time | ≥10 minutes |

Quality Control and Validation

Purity and Stability Assessment

Post-synthesis, MOG35-55 is analyzed via HPLC-MS to confirm molecular weight (2,527 Da) and purity. SB-Peptide’s batches show >90% purity, while Sigma-Aldrich achieves ≥97%. Lyophilized peptides are stable at -20°C for >2 years, whereas emulsions retain potency for ≤7 days at 4°C.

| Form | Temperature | Stability Duration | Source |

|---|---|---|---|

| Lyophilized peptide | -20°C | >2 years | |

| Reconstituted peptide | -20°C | 6 months | |

| CFA emulsion | 4°C | 7 days |

Applications in Autoimmune Research

MOG35-55’s primary application is inducing EAE, a model for multiple sclerosis. Subcutaneous injection of 200 µl emulsion (1 mg/ml MOG35-55 + 1 mg/ml CFA) followed by pertussis toxin (100 ng on days 0 and 2) elicits CD4+ T-cell-mediated demyelination . SB-Peptide’s kits demonstrate 100% incidence in C57BL/6 mice, with peak disease at 14–17 days .

Chemical Reactions Analysis

Types of Reactions

Myelin Oligodendrocyte Glycoprotein (35-55) (human) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs for research purposes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions are typically modified versions of the original peptide, which can be used to study structure-function relationships or to develop therapeutic analogs .

Scientific Research Applications

Induction of Tolerance

One of the primary applications of Myelin Oligodendrocyte Glycoprotein (35-55) is its ability to induce antigen-specific tolerance. Studies have demonstrated that conjugates of this peptide with mannan can modulate immune responses in EAE models. For instance, a competitive enzyme-linked immunosorbent assay (ELISA) was developed to detect the MOG 35-55 peptide conjugated to mannan, which has shown promise in inhibiting chronic EAE by inducing immune tolerance .

Experimental Autoimmune Encephalomyelitis Models

Myelin Oligodendrocyte Glycoprotein (35-55) has been extensively studied in animal models of EAE, which mimic the pathophysiology of MS. For example, studies have shown that administering oxidized mannan-conjugated MOG 35-55 can protect humanized HLA-DR2b transgenic mice from EAE through both prophylactic and therapeutic applications . This suggests that MOG 35-55 could be developed into a therapeutic agent for MS.

Personalized Therapy for Multiple Sclerosis

Recent findings indicate that Myelin Oligodendrocyte Glycoprotein (35-55) may be utilized as a personalized therapy for MS. The conjugation of MOG 35-55 with mannan has been shown to induce human T-cell tolerance, suggesting its potential use in tailored immunotherapy approaches for patients with MS . This personalized strategy could enhance treatment efficacy and minimize adverse effects.

Clinical Relevance and Immunopathogenesis

Research has focused on understanding the role of antibodies against Myelin Oligodendrocyte Glycoprotein in the immunopathogenesis of inflammatory diseases. Recent studies have highlighted how these antibodies contribute to demyelination and inflammation in MS patients . The immunogenic properties of MOG 35-55 have been confirmed through various experiments demonstrating robust T cell proliferation responses in transgenic mouse models .

Comparative Studies

Comparative studies between rat and human Myelin Oligodendrocyte Glycoproteins have revealed significant differences in their encephalitogenicity and immunogenicity. For instance, while rat MOG 35-55 is highly encephalitogenic, human MOG 35-55 exhibits weaker encephalitogenic properties but still retains immunogenic capabilities . These findings are crucial for developing targeted therapies based on species-specific responses.

Data Table: Summary of Research Findings on Myelin Oligodendrocyte Glycoprotein (35-55)

Mechanism of Action

Myelin Oligodendrocyte Glycoprotein (35-55) (human) exerts its effects by acting as an antigen that is recognized by the immune system. In autoimmune conditions like multiple sclerosis, immune cells mistakenly target this peptide, leading to inflammation and demyelination. The peptide interacts with T cells, triggering an immune response that results in the destruction of myelin .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Dose-Dependent Effects : MOG (35-55) at 50 µg induces milder EAE with preserved oligodendrocyte markers (Olig2, MBP), while 200 µg exacerbates axonal damage and JAK1 phosphorylation .

- Species-Specific Responses : In H-2u mice, MOG (35-55) causes atypical relapsing EAE, highlighting genetic influences on epitope presentation .

- Conjugate Efficacy : OM-MOG35-55 increases type-2/type-1 cytokine ratios (IL-10+TGF-β : IL-1+IL-6+TNF-α) by 3-fold in human dendritic cells .

Biological Activity

Myelin oligodendrocyte glycoprotein (MOG) is a significant component of the myelin sheath in the central nervous system (CNS). The peptide fragment MOG (35-55) has been extensively studied for its role in autoimmune demyelination, particularly in the context of multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). This article details the biological activity of MOG (35-55), highlighting its immunogenic properties, mechanisms of action, and implications in disease models.

Overview of MOG (35-55)

MOG (35-55) is a peptide derived from the full-length myelin oligodendrocyte glycoprotein, specifically spanning amino acids 35 to 55. It is recognized as an encephalitogenic epitope, meaning it can induce an immune response leading to CNS inflammation and demyelination. This peptide is pivotal in studies of MS due to its ability to elicit strong T and B cell responses, making it a valuable model for understanding autoimmune processes in demyelinating diseases.

Immunogenicity and Encephalitogenicity

MOG (35-55) has been shown to produce a relapsing-remitting form of neurological disease characterized by extensive plaque-like demyelination, similar to MS pathology. Research indicates that:

- T Cell Activation : MOG (35-55) induces robust activation of both CD4+ and CD8+ T cells. In studies involving mouse models, the peptide stimulated significant proliferation and cytokine production, particularly interferon-gamma (IFN-γ) and interleukin-4 (IL-4) .

- B Cell Responses : The peptide also promotes autoantibody production against MOG, contributing to the pathogenesis observed in MS patients .

The biological activity of MOG (35-55) involves several mechanisms:

- T Cell-Mediated Autoimmunity : Upon administration, MOG (35-55) activates T cells that migrate to the CNS, where they initiate inflammatory processes leading to demyelination. This was demonstrated through EAE models where mice immunized with MOG (35-55) developed clinical symptoms consistent with MS .

- Cytokine Release : Activated T cells release pro-inflammatory cytokines that exacerbate CNS inflammation. Studies show a Th1-skewed response with elevated levels of IFN-γ .

- Dendritic Cell Interaction : Co-administration with other agents like ITE can alter dendritic cell function, promoting tolerance and potentially suppressing disease progression in experimental models .

Experimental Autoimmune Encephalomyelitis (EAE)

EAE serves as a primary model for studying MS, with MOG (35-55) being a standard antigen used to induce disease:

- Study Findings : In one study, non-transgenic mice immunized with MOG (35-55) exhibited significant weight loss and motor deficits starting around day 10 post-immunization. The severity was greater compared to IL-32α transgenic mice, indicating variability in immune responses based on genetic background .

| Parameter | Non-Tg Mice | IL-32α Tg Mice |

|---|---|---|

| Onset of Symptoms | Day 10 | Day 11 |

| Mean Body Weight Change (%) | Greater Loss | Lesser Loss |

| CNPase Expression | Decreased | Not Rescued |

Cytokine Profile Analysis

In another investigation focusing on the cytokine profiles elicited by MOG (35-55):

Q & A

Q. How is the MOG35-55-induced EAE model established in C57BL/6J mice?

Methodology:

- Antigen preparation : Reconstitute lyophilized MOG35-55 in sterile saline (2 mg/mL stock, stored at -20°C). Dilute to 1 mg/mL with saline before emulsification with Complete Freund’s Adjuvant (CFA) containing 6 mg/mL Mycobacterium tuberculosis H37 Ra .

- Immunization : Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites (upper back near cervical lymph nodes and lower back near inguinal lymph nodes) .

- Pertussis toxin (PTx) : Administer 10 µg/kg PTx intravenously on days 0 and 2 post-immunization to enhance blood-brain barrier permeability .

- Monitoring : Record daily clinical scores (0–5 scale) and weight changes starting from day 7 post-immunization, with symptom onset typically at 10–14 days .

Q. What role does Complete Freund’s Adjuvant (CFA) play in MOG35-55 immunization?

Methodology: CFA enhances MOG35-55 immunogenicity by activating innate immune pathways. Prepare CFA by homogenizing Mycobacterium tuberculosis H37 Ra (6 mg/mL) in incomplete Freund’s adjuvant. Emulsify with MOG35-55 (1:1 ratio) using a three-way stopcock to ensure homogeneity. Incomplete emulsification reduces EAE incidence .

Q. How are clinical scores and weight changes analyzed in MOG35-55 EAE studies?

Methodology:

- Clinical scoring : Use a 0–5 scale (0 = no symptoms; 5 = moribund/death). Score daily, with inter-rater validation to minimize bias .

- Weight tracking : Measure daily; >15% weight loss typically mandates euthanasia per ethical guidelines.

- Statistical analysis : Analyze longitudinal data using two-way ANOVA with Tukey’s post-hoc test (GraphPad Prism recommended) .

Advanced Research Questions

Q. How do genetic backgrounds influence MOG35-55-induced EAE susceptibility?

Key Findings:

- C57BL/6J mice develop chronic, non-remitting EAE with ascending paralysis, mimicking secondary progressive MS.

- SJL mice are resistant to MOG35-55 but susceptible to PLP139-151-induced relapsing-remitting EAE.

- NOD mice exhibit unique Th17-driven pathology. Strain selection must align with research goals (e.g., chronic vs. relapsing models) .

Q. What are the comparative advantages of MOG35-55 EAE vs. toxin-based demyelination models (e.g., Cuprizone, Lysolecithin)?

Methodology:

- EAE : Recapitulates autoimmune-driven CNS inflammation, suitable for studying T-cell responses and immunotherapies. Limitations include variable disease onset and difficulty in assessing remyelination .

- Cuprizone : Induces oligodendrocyte apoptosis and demyelination without adaptive immunity. Useful for studying remyelination but lacks inflammatory components .

- Lysolecithin (LPC) : Causes focal demyelination with predictable spatiotemporal patterns, ideal for localized repair studies .

Q. How can TCR diversity in MOG35-55-reactive T cells inform MS pathogenesis?

Methodology:

- T-cell isolation : Extract splenocytes or CNS-infiltrating lymphocytes from EAE mice.

- TCR sequencing : Use single-cell RNA-seq or spectratyping to identify dominant Vβ segments (e.g., Vβ8 in C57BL/6J mice).

- Functional assays : Adoptive transfer of TCR-defined T-cell lines into naïve mice to assess encephalitogenicity .

Q. What molecular mechanisms underlie the chronicity of MOG35-55-induced EAE?

Key Findings:

- Persistent CNS inflammation driven by Th1/Th17 cells and microglial activation.

- Role of TRPM2 channels in exacerbating neuroinflammation via calcium signaling.

- Therapies targeting IL-23/IL-17 axis or microglial polarization (M1/M2) show efficacy in preclinical trials .

Methodological Considerations

Q. How to address variability in EAE induction?

- Standardize emulsion quality via the "drop test" (stable emulsion does not disperse in saline).

- Use age-matched female C57BL/6J mice (10–14 weeks) to minimize hormonal variability .

- Include PTx controls to distinguish adjuvant-specific effects .

Q. What ethical and reporting standards apply to MOG35-55 EAE studies?

- Obtain institutional animal care committee approval (e.g., Kyoto University Protocol #19-36).

- Report ARRIVE guidelines-compliant data, including attrition rates and exclusion criteria .

Data Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.